
4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid (abbreviated as FPIQCA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. FPIQCA is a heterocyclic compound that contains both a quinoline and an isoquinoline ring system.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid has also been investigated for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.
Wirkmechanismus
The mechanism of action of 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and inflammation. 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid has been shown to inhibit the activity of both cyclooxygenase-2 (COX-2) and indoleamine 2,3-dioxygenase (IDO), which are known to play important roles in cancer cell growth and immune evasion.
Biochemical and Physiological Effects
4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activities, 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid is also stable under a range of conditions, making it suitable for use in a variety of assays. However, 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid. One area of interest is the development of more potent and selective analogs of 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid for use as anti-cancer and anti-inflammatory agents. Another area of interest is the investigation of the mechanism of action of 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid, with the goal of identifying new targets for drug discovery. Additionally, further studies are needed to determine the safety and efficacy of 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid in animal models and clinical trials.
Synthesemethoden
The synthesis of 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid involves the reaction of 4-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with phenyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds via the formation of an amide bond between the carboxylic acid group of the tetrahydroisoquinoline and the isocyanate group of the phenyl isocyanate. The resulting product is then deprotected using a suitable reagent such as trifluoroacetic acid to yield 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid.
Eigenschaften
IUPAC Name |
4-fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c19-13-9-20-16(17(22)23)12-7-4-8-14(15(12)13)21-18(24)25-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYBUAFZRHKEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC3=C2C(=CN=C3C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

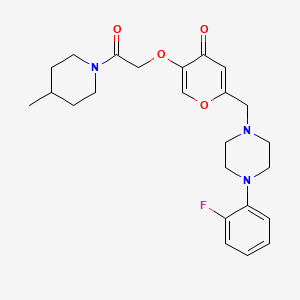

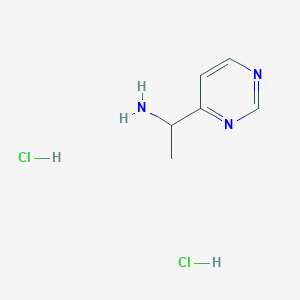
![2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2421180.png)
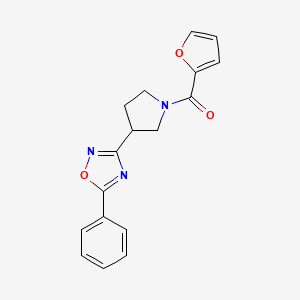

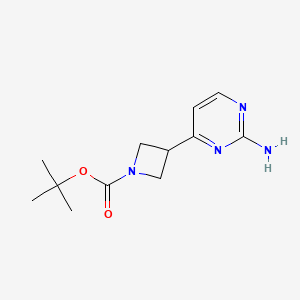
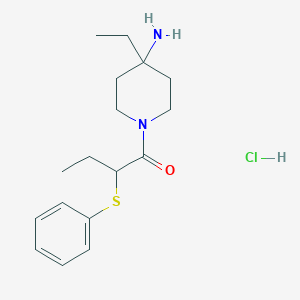



![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride](/img/structure/B2421196.png)
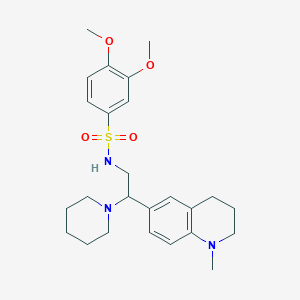
![2-[(2-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2421200.png)